Cas no 898428-48-3 (4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

4-Fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide is a synthetic organic compound featuring a quinazolinone core linked to a fluorinated benzamide moiety. Its structural design combines a dihydroquinazolinone scaffold, known for its bioactivity, with a 4-fluorobenzamide group, enhancing its potential as a pharmacophore in medicinal chemistry applications. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization or biological evaluation. Its precise mechanism of action depends on the target system, but the presence of both electron-withdrawing (fluoro) and hydrogen-bonding (amide, quinazolinone) groups suggests potential interactions with enzymes or receptors. This compound is primarily of interest in drug discovery and biochemical research.
4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide structure
898428-48-3 structure
商品名:4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
CAS番号:898428-48-3
MF:C22H16FN3O2
メガワット:373.379748344421
CID:5482748

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
    • 4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
    • インチ: 1S/C22H16FN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
    • InChIKey: GDWKGPDBKVWCNE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(N2C(=O)C3=C(N=C2C)C=CC=C3)=C1)(=O)C1=CC=C(F)C=C1

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2638-0085-5μmol
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2638-0085-5mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2638-0085-2mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2638-0085-25mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2638-0085-10μmol
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2638-0085-4mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2638-0085-2μmol
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2638-0085-3mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2638-0085-30mg
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2638-0085-20μmol
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
898428-48-3 90%+
20μl
$79.0 2023-05-16

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 関連文献

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamideに関する追加情報

Introduction to 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS No. 898428-48-3)

The compound 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, identified by the CAS registry number 898428-48-3, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug discovery and materials science. The structure of this molecule incorporates a quinazoline ring system, which is known for its biological activity and structural versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also ensure high purity and structural integrity of the final product. The integration of computational chemistry tools has further facilitated the optimization of synthetic pathways, making this compound more accessible for research and development purposes.

The quinazoline moiety within this molecule plays a pivotal role in its biological activity. Quinazolines are known to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making them valuable targets in drug design. In the case of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, the substitution pattern at the quinazoline ring significantly influences its pharmacokinetic properties and bioavailability. Recent studies have demonstrated that the presence of a methyl group at position 2 and an oxo group at position 4 enhances the compound's stability and solubility, which are critical factors for its potential therapeutic applications.

One of the most promising areas of research involving this compound is its application in oncology. Preclinical studies have shown that 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y1)phenyl]benzamide exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. This selectivity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Furthermore, ongoing clinical trials are exploring its potential as a targeted therapy for solid tumors, with early results indicating favorable safety profiles and encouraging efficacy.

In addition to its therapeutic potential, this compound has also garnered interest in materials science due to its unique electronic properties. The conjugated system within the quinazoline ring contributes to its photochemical stability and fluorescence characteristics, making it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Researchers are actively investigating methods to enhance these properties through structural modifications, with promising results reported in recent publications.

The environmental impact of synthetic compounds is another critical area of consideration. Studies on the biodegradation and ecotoxicity of cas no 898428-based compounds have revealed that they exhibit low toxicity towards non-target organisms under controlled conditions. However, further research is required to assess their long-term effects on aquatic ecosystems and soil microbiota. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles in compound development, which aligns with ongoing efforts to optimize the synthesis process for minimal environmental impact.

In conclusion, 4-fluoro-N-[3-(2-methyl-oxo-dihydroquinazolin-y1)phenyl]benzamide (CAS No. 898428-) represents a versatile molecule with multifaceted applications across diverse scientific domains. Its unique chemical structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a valuable asset in both academic research and industrial applications. As research continues to unfold, this compound holds immense promise for contributing to breakthroughs in medicine, materials science, and sustainable chemistry.

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